molecular formula C12H18Cl2N2O B1354702 Clenbuterol-d9 CAS No. 129138-58-5

Clenbuterol-d9

Cat. No.: B1354702
CAS No.: 129138-58-5
M. Wt: 286.24 g/mol
InChI Key: STJMRWALKKWQGH-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Clenbuterol-d9 primarily targets the beta-2 adrenergic receptors (β2-ARs) . These receptors are a class of G-protein-coupled receptors that are located in various cells and tissues in the body, including the smooth muscles of the bronchioles. They play a crucial role in mediating the relaxation of smooth muscles, which is essential for the proper functioning of the respiratory system .

Mode of Action

This compound, being a Beta (2) agonist , interacts with its primary targets, the beta-2 adrenergic receptors, in a way similar to salbutamol . The interaction involves the stimulation of the beta (2) receptor, which in turn activates adenylyl cyclase activity. This activation leads to a series of downstream effects, the most significant of which is the relaxation of smooth muscles in the bronchioles .

Biochemical Pathways

The activation of the beta (2) receptor by this compound leads to the stimulation of adenylyl cyclase activity. This stimulation triggers a cascade of biochemical reactions that result in the relaxation of smooth muscles in the bronchioles . Additionally, chronic β2-adrenergic receptor stimulation caused metabolic reprogramming of skeletal muscle characterized by enhanced glucose utilization .

Pharmacokinetics

The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. This compound is well-absorbed when administered orally and is primarily excreted in an unchanged format in urine . It is only marginally metabolized in the liver .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscles in the bronchioles . This relaxation improves airflow and makes breathing easier, which is beneficial in conditions like asthma. Moreover, this compound administration caused pronounced improvements in glucose homeostasis and prevented the metabolic deficits in mouse models of β-cell dysfunction and insulin resistance .

Biochemical Analysis

Biochemical Properties

Clenbuterol-d9 plays a significant role in biochemical reactions as an agonist of β2-adrenergic receptors. It induces relaxation of smooth muscle tissues, such as those found in the trachea and uterus . This compound interacts with β2-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. This interaction results in the relaxation of smooth muscle cells and increased blood flow to adipose tissues . Additionally, this compound has been shown to increase autophagic flux in HepG2 cells, indicating its role in cellular metabolism and homeostasis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In skeletal muscle cells, this compound enhances glucose utilization and improves glucose homeostasis . It also induces apoptosis in adipose tissue, leading to a reduction in body fat . The compound’s impact on cell signaling pathways involves the activation of β2-adrenergic receptors, which triggers downstream signaling cascades that regulate gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the activation of β2-adrenergic receptors. This activation stimulates adenylyl cyclase, leading to an increase in cAMP levels . Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins involved in smooth muscle relaxation and metabolic regulation . This compound also modulates gene expression by influencing transcription factors and signaling pathways associated with β2-adrenergic receptor activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions and has a shelf life of several years . In vitro studies have shown that this compound can induce metabolic reprogramming in skeletal muscle cells over a period of days to weeks . Long-term exposure to this compound in animal models has demonstrated sustained improvements in glucose homeostasis and metabolic function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to improve glucose homeostasis and reduce body fat without significant adverse effects . Higher doses can lead to toxic effects, including cardiac complications such as tachycardia and myocardial injury . The threshold for these adverse effects varies depending on the species and individual sensitivity of the animals .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with β2-adrenergic receptors. This interaction enhances glucose utilization and promotes metabolic reprogramming in skeletal muscle cells . This compound also influences lipid metabolism by inducing lipolysis and reducing adipogenesis . The compound’s effects on metabolic flux and metabolite levels are mediated by its activation of cAMP-dependent signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its affinity for β2-adrenergic receptors, which are widely expressed in various tissues, including skeletal muscle, adipose tissue, and the cardiovascular system . This compound’s localization and accumulation are also affected by its binding to plasma proteins and cellular uptake mechanisms .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with β2-adrenergic receptors on the cell membrane . Upon binding to these receptors, this compound activates intracellular signaling pathways that influence various cellular compartments. The compound’s activity and function are modulated by its localization to specific subcellular regions, such as the cytoplasm and endoplasmic reticulum . Post-translational modifications, such as phosphorylation, also play a role in directing this compound to its target sites within the cell .

Chemical Reactions Analysis

Clenbuterol-d9 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the type of reaction and the conditions employed.

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJMRWALKKWQGH-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Clenbuterol-d9, and why is it important?

A1: this compound is a deuterated analog of clenbuterol, a β2-adrenergic agonist. Unlike clenbuterol, which has potential for misuse in humans and animals, this compound serves primarily as an internal standard in analytical chemistry.

Q2: How is this compound used as an internal standard?

A2: Due to its structural similarity to clenbuterol, this compound exhibits nearly identical chemical behavior during sample preparation and analysis. This makes it ideal for use in techniques like isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) [, , , , , ]. Researchers add a known amount of this compound to samples before analysis. By comparing the signal ratios of clenbuterol and this compound, scientists can accurately quantify clenbuterol levels even at trace amounts [, , , ].

Q3: What are the advantages of using this compound in analytical methods for clenbuterol detection?

A3: this compound offers several key advantages:

  • High sensitivity: Its use enables detection of clenbuterol at extremely low concentrations (e.g., 0.01 ng/g in hair) [].
  • Improved accuracy: It corrects for potential analyte loss during sample preparation and analysis, leading to more reliable quantification [, , , ].
  • Specificity: It minimizes interference from other compounds in complex matrices like biological samples [, , ].

Q4: What types of samples have been analyzed for clenbuterol using this compound?

A4: this compound has been successfully used to quantify clenbuterol in various matrices, including:

  • Porcine meat: This is critical for food safety, as clenbuterol is banned in many countries due to health concerns [].
  • Human urine: This helps monitor potential clenbuterol misuse and study its effects on human health [].
  • Hair: Hair analysis provides a longer detection window for clenbuterol exposure [].
  • Bovine muscle and milk: This is important for ensuring the safety of dairy and meat products [].
  • Horse serum: This has implications for regulatory control in horse racing, where clenbuterol is prohibited [].

Q5: What analytical techniques are commonly used with this compound for clenbuterol analysis?

A5: While various techniques can be employed, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are frequently chosen methods. These techniques provide the sensitivity, selectivity, and speed needed for accurate and reliable clenbuterol analysis [, , , , ].

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